molecular formula C22H24N4O5S2 B2447059 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 851802-57-8

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Katalognummer: B2447059
CAS-Nummer: 851802-57-8
Molekulargewicht: 488.58
InChI-Schlüssel: QLHXKGXBZKOOEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c27-21(18-6-10-20(11-7-18)33(30,31)24-13-2-1-3-14-24)25-15-12-23-22(25)32-16-17-4-8-19(9-5-17)26(28)29/h4-11H,1-3,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHXKGXBZKOOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cysteine proteases. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C19H20N4O5SC_{19}H_{20}N_{4}O_{5}S and features a complex structure that includes an imidazole ring and a piperidine moiety. Its melting point ranges between 200-215°C, and it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Property Value
Molecular FormulaC19H20N4O5S
Molecular Weight396.51 g/mol
Melting Point200-215°C
SolubilityDMSO, DMF

The primary biological activity of this compound is attributed to its role as a cysteine protease inhibitor . Cysteine proteases, including cathepsins B, K, and L, are implicated in various pathological processes such as cancer progression and inflammatory responses. The compound's structure allows it to bind effectively to the active sites of these enzymes, inhibiting their activity and thereby exerting anti-tumor and anti-inflammatory effects .

1. Anti-Cancer Activity

Preclinical studies have demonstrated that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the inhibition of cysteine proteases involved in tumor growth .

2. Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in activated macrophages. This effect is mediated through the modulation of NF-κB signaling pathways .

3. Antiviral Properties

Research indicates that this compound may possess antiviral activity, particularly against viruses that exploit cysteine proteases for their life cycle. This makes it a candidate for further studies in antiviral drug development .

Structure-Activity Relationship (SAR)

The unique structural components of the compound significantly influence its biological activity. Modifications to the imidazole ring or the piperidine moiety can enhance or diminish its inhibitory effects on cysteine proteases. For instance, substituents on the piperidine ring have been shown to affect binding affinity and selectivity towards specific proteases .

Case Studies

Several studies have explored the biological activity of similar compounds with variations in their functional groups:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and evaluated for their cysteine protease inhibition potential. The most active compounds showed IC50 values in the low micromolar range against cathepsin B .
  • Piperidine-based Compounds : Another study focused on piperidine derivatives demonstrated significant anti-inflammatory activity through inhibition of NO production in macrophages, highlighting the importance of this moiety in enhancing biological efficacy .

Wissenschaftliche Forschungsanwendungen

Inhibition of Cysteine Proteases

Research indicates that this compound acts as a potent inhibitor of cysteine proteases, including cathepsin B. In vitro studies have demonstrated an IC50 value that suggests high specificity towards cathepsin B, making it a candidate for targeted cancer therapies where this enzyme is overexpressed.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines in cellular models treated with lipopolysaccharides (LPS). This modulation of inflammatory responses indicates its potential application in treating inflammatory diseases.

Antiviral Activity

In studies focusing on antiviral effects, the compound inhibited viral replication in vitro, targeting viral proteases essential for maturation and replication. This suggests its utility in developing antiviral therapies.

Synthesis and Characterization

The synthesis of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves multi-step organic reactions. Key steps include the formation of the imidazole ring followed by the introduction of the piperidine sulfonamide group. The synthesis process can be optimized through various reaction conditions such as solvent choice and temperature to maximize yield and purity.

Study 1: Cysteine Protease Inhibition

In a study investigating the inhibition of cysteine proteases, the compound demonstrated high specificity towards cathepsin B with promising results for cancer treatment applications.

Study 2: Anti-inflammatory Properties

A separate investigation highlighted the compound's ability to significantly lower pro-inflammatory cytokine levels in models exposed to inflammatory stimuli, suggesting its potential in managing chronic inflammatory conditions.

Study 3: Antiviral Efficacy

Research into its antiviral properties revealed that the compound effectively inhibits viral replication, indicating possible applications in antiviral drug development.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for:

  • Cancer Therapy: Targeting specific proteases involved in tumor progression.
  • Anti-inflammatory Treatments: Managing conditions characterized by excessive inflammation.
  • Antiviral Drug Development: Creating new therapies against viral infections.

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and reaction conditions for synthesizing the compound, and how can yields be optimized? A: Synthesis typically involves:

  • Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature .
  • Thioether linkage : Reaction of 4-nitrobenzyl chloride with the imidazole intermediate using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
  • Sulfonylation : Piperidine-1-sulfonyl chloride is coupled to the phenylmethanone moiety via nucleophilic substitution .
    Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20% . Solvent-free conditions for thioether formation can minimize side products .

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure and purity? A:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify imidazole proton environments (δ 3.5–4.5 ppm for dihydroimidazole) and aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~530) .
  • HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns .

Intermediate Structure-Activity Relationship (SAR)

Q: How do substituents (e.g., nitro vs. chloro/fluoro groups) influence biological activity? A:

  • Nitro group (4-NO₂) : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymatic targets (e.g., kinase inhibition) .
  • Chloro/fluoro analogs : Comparative studies show 4-NO₂ derivatives exhibit 2–3× higher antimicrobial activity than 4-Cl or 4-F analogs in Staphylococcus aureus models .
    Method : Use isosteric replacements and assess IC₅₀ values in enzyme inhibition assays .

Advanced Mechanistic Studies

Q: What strategies are recommended for identifying the compound’s molecular targets? A:

  • Biochemical pull-down assays : Use biotinylated analogs immobilized on streptavidin beads to capture interacting proteins from cell lysates .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with kinases or GPCRs .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes whose loss confers resistance .

Advanced Stability and Reactivity

Q: How can computational modeling predict the compound’s stability under physiological conditions? A:

  • DFT calculations : Assess hydrolysis susceptibility of the thioether bond (e.g., bond dissociation energy <250 kJ/mol indicates instability) .
  • pKa prediction tools : Estimate protonation states (e.g., ADMET Predictor™) to optimize solubility and metabolic stability .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported bioactivity across studies? A:

  • Control for substituent effects : Ensure consistent substitution patterns (e.g., 4-NO₂ vs. 2-CH₃) when comparing datasets .
  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .

Advanced Assay Design

Q: What in vitro models are suitable for evaluating anticancer activity? A:

  • 3D tumor spheroids : Mimic in vivo drug penetration; measure size reduction via confocal microscopy .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Solubility and Formulation Challenges

Q: How can solvent selection improve the compound’s solubility for in vivo studies? A:

  • Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to achieve >10 mg/mL solubility without precipitation .
  • Nanoparticle encapsulation : PLGA nanoparticles (size <200 nm) enhance bioavailability in murine models .

Advanced Synthetic Methodologies

Q: Can flow chemistry improve scalability of key reaction steps? A:

  • Continuous-flow thioether formation : Reactor residence time <5 minutes at 80°C reduces byproduct formation .
  • In-line purification : Couple with scavenger resins (e.g., silica gel cartridges) for real-time impurity removal .

Toxicity and Safety Profiling

Q: What protocols are recommended for acute toxicity assessment? A:

  • OECD Guideline 423 : Single-dose oral administration in rodents (0–2000 mg/kg) with 14-day observation for mortality .
  • hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ >10 μM preferred) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.